cis-9,10-Epoxyoctadecanamide
Description
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Properties
CAS No. |
172995-07-2 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Origin of Product |
United States |
Diastereomeric Derivatization:this Classic Resolution Method Involves Reacting the Racemic Mixture with a Single, Pure Enantiomer of a Chiral Derivatizing Agent.wikipedia.orgthis Reaction Creates a Pair of Diastereomers, Which, Unlike Enantiomers, Have Different Physical Properties and Can Be Separated by Standard Techniques Like Crystallization or Non Chiral Chromatography.wikipedia.orgmdpi.com
Amide Formation: The racemic carboxylic acid precursor, cis-9,10-epoxyoctadecanoic acid, can be reacted with a chiral amine (e.g., (+)-phenylethylamine) to form diastereomeric amides. These diastereomers can then be separated, for example, by thin-layer chromatography (TLC) or gas chromatography (GC). aocs.org
Ester Formation: Similarly, reaction with a chiral acid chloride, such as Mosher's acid chloride, can form diastereomeric esters that are separable. nih.gov After separation, the chiral auxiliary is cleaved to yield the individual, enantiomerically pure epoxides. nih.gov
Kinetic Resolution:in Kinetic Resolution, the Enantiomers of a Racemic Starting Material React at Different Rates with a Chiral Catalyst or Reagent.wikipedia.orgthis Results in the Unreacted Starting Material Becoming Enriched in the Slower Reacting Enantiomer, While the Product is Enriched in the Faster Reacting One. This Technique is Widely Used in Organic Synthesis to Obtain Chiral Molecules.wikipedia.org
Table 2: Methodologies for Isomer Separation and Synthesis
| Methodology | Principle | Example Application/Technique |
|---|---|---|
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | HPLC with a chiral stationary phase (e.g., based on phenylglycine derivatives). nih.gov |
| Diastereomeric Derivatization | Conversion of enantiomers into separable diastereomers using a chiral auxiliary. | Reaction with chiral agents like Mosher's acid chloride or chiral amines, followed by standard chromatography. aocs.orgnih.gov |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or reagent. | Enantioselective epoxidation of the parent olefin using chiral dioxiranes. organic-chemistry.org |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst, leading to separation. | Enzymatic or synthetic catalyst-driven reactions that selectively transform one enantiomer. wikipedia.org |
Molecular and Cellular Mechanisms of Action
Interaction with Cellular Components and Receptors
The initial interaction of a bioactive lipid with a cell dictates its subsequent physiological effects. For cis-9,10-Epoxyoctadecanamide, these interactions can be hypothesized to occur at the level of specific protein receptors or through less specific engagement with the cell membrane.
Receptor Binding Studies and Affinities
Direct receptor binding studies and affinity measurements for this compound are not extensively documented in publicly available scientific literature. However, research into the broader family of fatty acid amides provides some context. For instance, oleamide (B13806), the un-epoxidized parent amide of this compound, is known to interact with the serotonergic system and allosterically modulate GABAA receptors. It is plausible that the epoxidation of the oleic acid backbone could alter these binding properties, potentially creating new affinities for other receptors or modifying existing ones.
Furthermore, studies on other fatty acid derivatives suggest potential receptor targets. For example, certain fatty acid amides are recognized by cannabinoid receptors. Whether this compound has any affinity for these or other receptors remains a subject for future investigation. Without direct binding assays, any discussion of receptor affinity remains speculative.
Membrane Interactions and Permeability
The lipophilic nature of this compound suggests a high potential for interaction with cellular membranes. Fatty acids and their derivatives can intercalate into the lipid bilayer, altering its physical properties such as fluidity, thickness, and curvature. These changes can, in turn, influence the function of membrane-embedded proteins, including ion channels, transporters, and receptors.
Some research on related fatty acid amides posits that their biological effects may stem from these structural perturbations of the cell membrane rather than specific receptor binding. gerli.com For example, the sleep-inducing lipid oleamide has been shown to inhibit gap junction communication, a process highly dependent on the integrity and organization of the cell membrane. pnas.org It is conceivable that this compound could exert similar effects, potentially by modulating the lipid environment surrounding gap junction channels. The presence of the polar epoxide ring in this compound could introduce unique interactions with phospholipid head groups or the aqueous interface of the membrane, distinguishing its effects from those of unsaturated amides like oleamide.
Intracellular Signaling Cascades Modulation
Following its interaction with the cell, this compound may modulate various intracellular signaling cascades. This can occur through the activation of second messenger systems or by directly influencing the activity of key signaling enzymes like protein kinases and phosphatases.
Investigation of Second Messenger Systems
There is a lack of direct studies investigating the impact of this compound on second messenger systems such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or intracellular calcium concentrations. However, drawing parallels from related compounds offers some hypotheses. For instance, linoleamide, another primary fatty acid amide, has been observed to increase calcium flux in pituitary cells. nih.gov Should this compound engage with G-protein coupled receptors, it could theoretically modulate the activity of adenylyl cyclase or phospholipase C, thereby altering cAMP and IP3/diacylglycerol levels, respectively.
Furthermore, studies on leukotoxin diol, the hydrated form of an epoxidized linoleic acid, have shown that it can induce mitochondrial dysfunction by activating the mitochondrial permeability transition, which leads to the release of cytochrome c. nih.gov This process is intricately linked with intracellular calcium signaling. While this compound is an amide and not a diol, this finding points to the potential for epoxy fatty acid derivatives to critically impact mitochondrial function and associated signaling events.
Impact on Protein Kinase and Phosphatase Activities
The modulation of protein kinase and phosphatase activities is a central mechanism for controlling cellular processes. While direct evidence for this compound is scarce, research on a structurally related conjugated linoleic acid isomer, t10,c12-CLA, has demonstrated an impact on signaling pathways involving protein kinases. This isomer was found to inhibit the phosphorylation of ErbB3 and the subsequent activation of Akt, a key protein kinase in cell survival and growth pathways. wjgnet.com
This suggests that fatty acid derivatives can indeed have specific effects on kinase cascades. It is plausible that this compound could also influence the activity of various protein kinases or phosphatases, either directly or through upstream signaling events. The specific kinases and phosphatases affected would likely depend on the cellular context and the initial interactions of the compound.
Gene Expression and Protein Regulation Studies
The long-term effects of a bioactive compound are often mediated through changes in gene expression and protein regulation. For this compound, while specific studies are not available, insights can be drawn from research on cis-regulatory elements and related fatty acid derivatives.
Studies on the regulation of gene expression have identified cis-acting regulatory elements in the promoter regions of genes that respond to various stresses and signaling molecules. plos.org It is conceivable that the signaling cascades initiated by this compound could lead to the activation of transcription factors that bind to these elements, thereby altering the expression of target genes.
For example, research on 2-hydroxyoleic acid, a synthetic derivative of oleic acid, has shown that its anti-cancer activity is partly mediated by the downregulation of dihydrofolate reductase. gerli.com This indicates that fatty acid derivatives can indeed influence the expression of specific proteins. Future research, such as transcriptomic and proteomic analyses following cell treatment with this compound, would be necessary to elucidate its specific effects on gene and protein regulation.
Transcriptomic Analysis of Affected Genes
Currently, there is no publicly available scientific literature detailing the transcriptomic analysis of genes affected by this compound. Comprehensive studies investigating the changes in messenger RNA (mRNA) expression levels in cells or tissues upon exposure to this specific compound have not been published. Therefore, a data table of affected genes and their corresponding expression changes cannot be provided at this time.
Proteomic Profiling of Altered Protein Expression
Similarly, research on the proteomic profiling of altered protein expression in response to this compound is not available in the current body of scientific research. Studies employing techniques such as mass spectrometry to identify and quantify changes in the protein landscape of biological systems treated with this compound have not been reported. As a result, a data table outlining the altered protein expression is not available.
Biological Roles and Physiological Significance Non Clinical Investigations
Antimicrobial and Antifungal Activities
Cis-9,10-Epoxyoctadecanamide has been identified as a minor component in natural extracts that exhibit notable antimicrobial and antifungal properties. A key study involving various extracts from the plant Cirsium vulgare (spear thistle) identified this compound at a concentration of 0.31% in the hexane (B92381) extract nih.gov. This extract, along with others from the same plant, was tested against a range of microbial species.
Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
Extracts of Cirsium vulgare, in which this compound is a known component, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. The efficacy varies depending on the solvent used for extraction, indicating that different compounds within the plant are responsible for the observed effects.
The diethyl ether and ethyl acetate (B1210297) extracts showed the most significant inhibition against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 15.62 mg/mL nih.gov. For Bacillus subtilis, the ethyl acetate extract was the most potent, with an MIC of 3.9 mg/mL nih.gov. The hexane extract, which contains this compound, displayed the highest inhibitory effect against Escherichia coli among the tested extracts nih.gov.
Table 1: Minimum Inhibitory Concentration (MIC) of Cirsium vulgare Extracts Against Bacterial Strains nih.gov
| Bacterial Strain | Hexane Extract (mg/mL) | Diethyl Ether Extract (mg/mL) | Ethyl Acetate Extract (mg/mL) | Methanol (B129727) Extract (mg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | 62.5 | 15.62 | 15.62 | 250 |
| Bacillus subtilis | 62.5 | 15.62 | 3.9 | 250 |
| Escherichia coli | 15.62 | 31.25 | 125 | 125 |
Efficacy Against Fungal Species (e.g., Candida krusei, Aspergillus fumigatus)
The hexane extract of Cirsium vulgare, containing this compound, exhibited the most potent antifungal activity among all tested extracts nih.gov. This suggests that lipophilic compounds are key to its efficacy against fungal species. The extract was particularly effective against Candida krusei and Aspergillus fumigatus nih.gov.
Table 2: Minimum Inhibitory Concentration (MIC) of Cirsium vulgare Extracts Against Fungal Species nih.gov
| Fungal Species | Hexane Extract (mg/mL) | Diethyl Ether Extract (mg/mL) | Ethyl Acetate Extract (mg/mL) | Methanol Extract (mg/mL) |
|---|---|---|---|---|
| Candida krusei | 7.81 | 31.25 | 62.5 | 250 |
| Aspergillus fumigatus | 7.81 | 15.62 | 31.25 | 125 |
Mechanism of Antimicrobial Action at the Cellular Level
While the specific mechanism of action for this compound has not been elucidated, the study on Cirsium vulgare attributes the strong antifungal activity of the hexane extract to its high concentration of terpenoids (52.89%) nih.govdoaj.org. Terpenoids are known to exert their antifungal effects through several mechanisms at the cellular level.
A primary mechanism involves the disruption of the cell membrane nih.gov. Due to their hydrophobic nature, terpenoids can penetrate the lipid bilayer of the fungal cell membrane, altering its integrity and permeability nih.govasm.org. This disruption can lead to the leakage of essential intracellular components and ultimately cell death researchgate.net. Furthermore, some terpenoids are known to trigger mitochondrial dysfunction, which affects energy generation through processes like adenosine (B11128) triphosphate (ATP) regeneration and can lead to an increase in reactive oxygen species (ROS), further damaging the cell researchgate.net. The presence of a phenolic hydroxyl (-OH) group is considered crucial for the potent antifungal activity of many terpenoids nih.gov.
Antioxidant Properties and Redox Homeostasis
The antioxidant potential of extracts containing this compound has been evaluated using various in vitro models. These studies help to understand the potential role of the compound and its surrounding phytochemicals in managing redox homeostasis.
Radical Scavenging Activity in in vitro Models
In the comprehensive study of Cirsium vulgare extracts, antioxidant activities were assessed using several methods, including Trolox equivalent antioxidant capacity (TEAC), ferric-reducing antioxidant power (FRAP), and β-carotene bleaching assays nih.gov. The results indicated that the antioxidant capacity was most prominent in the more polar extracts, such as the methanolic extract, which was rich in flavonoids nih.govdoaj.org.
Conversely, the lipophilic hexane extract, in which this compound was identified, consistently demonstrated the lowest radical scavenging activity across the different assays nih.gov. For instance, in the β-carotene-linoleic acid emulsion model, the hexane extract showed the least inhibition of oxidation compared to the methanol, diethyl ether, and ethyl acetate extracts nih.gov. This suggests that this compound itself is unlikely to be a significant contributor to the radical scavenging properties of the whole plant, with this role being attributed primarily to flavonoids and other phenolic compounds doaj.orgphcogcommn.org.
Table 3: Antioxidant Capacity of Cirsium vulgare Extracts nih.gov
| Antioxidant Assay | Hexane Extract | Diethyl Ether Extract | Ethyl Acetate Extract | Methanol Extract |
|---|---|---|---|---|
| TEAC (mmol Trolox/g) | 0.34 | 0.58 | 0.49 | 0.86 |
| FRAP (mmol FeSO₄/g) | 0.20 | 0.29 | 0.22 | 0.43 |
| β-Carotene Bleaching Inhibition (%) | 12.13 | 25.32 | 7.72 | 28.47 |
Modulation of Oxidative Stress Markers in Biological Systems
There is currently a lack of available scientific literature detailing the specific effects of this compound or the extracts containing it on the modulation of oxidative stress markers in biological systems. Further research is required to investigate whether this compound can influence cellular antioxidant enzymes, reduce lipid peroxidation, or affect other biomarkers of oxidative damage in vivo.
Plant Physiological Effects of this compound
Influence on Seed Germination and Plant Growth
Scientific investigations have identified this compound as a constituent of fulvic acid, a substance known for its positive effects on plant development. A study involving the gas chromatography-mass spectrometry (GC-MS) analysis of membrane-graded fulvic acid identified this compound as one of 47 components. nih.gov This particular fulvic acid preparation was demonstrated to significantly promote the germination of wheat seeds (Triticum aestivum).
The research indicated that the fulvic acid mixture, containing this compound, had a notable impact on several germination metrics. At an optimal concentration, it increased the germination rate, as well as the length of the coleoptile and radicle in two different wheat cultivars. nih.gov The study posited that the observed beneficial effects on seed germination and early growth may be related to the influence of the fulvic acid components on amylase activity, which is crucial for respiration and energy mobilization within the seed. nih.gov
Below is a data table summarizing the components identified in the active fulvic acid mixture.
| Compound Number | Compound Name | Retention Time (min) | Molecular Formula |
| 1 | Ethyl oxalate | 24.185 | C6H10O4 |
| ... | ... | ... | ... |
| 46 | This compound | 74.336 | C18H35NO2 |
| 47 | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | 74.975 | C16H32O4 |
| This table is an abbreviated representation of the 47 compounds identified in the study. nih.gov |
Roles in Plant Defense Mechanisms
Current scientific literature available through the conducted searches does not provide specific information on the roles of this compound in plant defense mechanisms. Research has focused on related compounds, such as the biosynthesis of cis-9,10-epoxyoctadecanoic acid in rust-infected wheat plants, but a direct role for the amide form has not been detailed. nih.gov
Interactions with Other Endogenous Lipids and Metabolites
Cross-talk with Fatty Acid Amide Hydrolase (FAAH) Substrates and Products
There is no specific information available from the performed searches detailing the cross-talk between this compound and Fatty Acid Amide Hydrolase (FAAH) substrates and products. FAAH is recognized as an integral membrane enzyme responsible for the hydrolysis of the endocannabinoid anandamide (B1667382) and other related amidated signaling lipids. nih.gov While the structure of this compound suggests it belongs to the class of fatty acid amides that FAAH might interact with, direct studies confirming this interaction or its effects are not present in the search results.
Modulation of Endocannabinoid System Components
The search results did not yield information on the modulation of endocannabinoid system components by this compound. A related compound, cis-9,10-octadecenoamide (oleamide), which lacks the epoxy group, is known to have structural and functional similarities to the endocannabinoid anandamide. nih.gov However, specific studies on the interaction of this compound with the endocannabinoid system are not available in the provided literature.
Analytical Methodologies for Isolation, Identification, and Quantification
Extraction and Sample Preparation Techniques
The initial and one of the most critical steps in the analysis of cis-9,10-epoxyoctadecanamide is its isolation from the sample matrix. The choice of extraction technique is dependent on the nature of the sample (e.g., biological fluids, tissues, or industrial materials) and the concentration of the analyte.
Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and purification of fatty acid amides from complex mixtures. medchemexpress.com A method for the isolation of primary fatty acid amides from a total lipid extract using SPE has been developed and validated. medchemexpress.com This technique utilizes a solid adsorbent packed in a cartridge to retain the analytes of interest while allowing interfering substances to pass through. For primary fatty acid amides, normal-phase adsorbents are effective. medchemexpress.com The sample, typically dissolved in a non-polar solvent, is loaded onto the conditioned cartridge. After washing to remove impurities, the purified amides are eluted with a more polar solvent. This method has been shown to provide clean extracts suitable for subsequent gas chromatography-mass spectrometry (GC-MS) analysis, ensuring interference-free detection. medchemexpress.com For instance, the lowest mass of amide that could be loaded and recovered was found to be 0.5 µg using 500 mg of a normal-phase adsorbent. medchemexpress.com
Liquid-Liquid Extraction (LLE) is another common and effective method for the extraction of lipids, including fatty acid amides, from biological samples. This technique partitions solutes between two immiscible liquid phases. For the related compound cis-EODA, LLE has been successfully applied to extract it from acidified plasma samples. nih.gov The selection of solvents is critical for efficient extraction. A typical LLE protocol for lipids involves the use of a polar solvent like methanol (B129727) and a non-polar solvent such as chloroform (B151607) or methyl tert-butyl ether. This allows for the separation of the lipid-containing organic phase from the aqueous phase and precipitated proteins.
Table 1: Comparison of Extraction Techniques for Fatty Acid Amides and Related Compounds
| Technique | Principle | Advantages | Disadvantages | Application Example |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between a solid stationary phase and a liquid mobile phase. | High selectivity, cleaner extracts, potential for automation. | Can be more expensive than LLE, method development may be required. | Isolation of primary fatty acid amides from total lipid extracts. medchemexpress.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive, and widely applicable. | Can be labor-intensive, may form emulsions, less selective than SPE. | Extraction of cis-9,10-epoxyoctadecanoic acid from human plasma. nih.gov |
Due to the relatively low volatility and potential for thermal instability of long-chain fatty acid amides and related compounds at the high temperatures used in gas chromatography, derivatization is often a necessary step to improve their chromatographic behavior and enhance detection sensitivity. nih.gov
For the analogous carboxylic acid, cis-EODA, a key derivatization strategy is the formation of Pentafluorobenzyl (PFB) esters . nih.govnih.gov This is particularly advantageous for detection by GC-MS in the negative-ion chemical ionization (NICI) mode, which offers high sensitivity. nih.gov The PFB group is highly electronegative, which enhances the capture of electrons, leading to a strong signal. The derivatization process involves the reaction of the carboxylic acid with PFB bromide in the presence of a base.
While this compound does not have a carboxylic acid group for PFB ester formation, other derivatization strategies common for amides are applicable. Trimethylsilylation is a widely used technique for derivatizing fatty acid amides. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization reduces the polarity of the molecule, increases its volatility, and improves its thermal stability, resulting in better peak shape and enhanced detection in GC-MS analysis. sigmaaldrich.com The ease of derivatization for amides is generally lower than for alcohols or carboxylic acids, and may require elevated temperatures and longer reaction times to ensure complete conversion. sigmaaldrich.com
For structure elucidation of cis-EODA, the formation of trimethylsilyl ether derivatives has also been employed after the initial PFB esterification. nih.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of the analytical methodology for this compound, providing the necessary separation from other components in the sample extract.
Gas Chromatography (GC) , particularly when coupled with mass spectrometry, is a powerful tool for the analysis of fatty acid amides and their derivatives. nih.gov The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For the analysis of 18-carbon fatty acid amides, an HP-5MS column can provide baseline separation between saturated and unsaturated analogues. nih.gov For resolving geometric and positional isomers, a more polar column, such as a BPX70, is often required. nih.gov
Fast GC is a variation of conventional GC that utilizes shorter, narrow-bore columns and faster temperature programming rates to significantly reduce analysis times without compromising resolution. While specific applications to this compound are not documented, the principles of Fast GC are well-suited for the high-throughput analysis of fatty acid derivatives.
Table 2: Chromatographic Techniques for the Analysis of Fatty Acid Amides and Related Compounds
| Technique | Principle of Separation | Common Stationary Phases | Derivatization Requirement | Typical Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid/solid stationary phase based on volatility and polarity. | Polysiloxane-based (e.g., HP-5MS), Polyethylene glycol-based (e.g., BPX70). | Often required for amides (e.g., trimethylsilylation) to increase volatility. | Separation and quantification of primary fatty acid amides. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Reversed-phase (e.g., C18), Normal-phase (e.g., silica). | Can be used for detection enhancement (e.g., UV-absorbing derivatives). | Quantification of cis-EODA as p-bromophenacyl esters; purification of PFB esters. nih.gov |
Spectrometric Detection Methods
Spectrometric detection, particularly mass spectrometry, is indispensable for the positive identification and accurate quantification of this compound.
Mass Spectrometry (MS) , when coupled with a chromatographic separation technique (GC-MS or LC-MS), provides information about the mass-to-charge ratio of the analyte and its fragments. This allows for highly specific and sensitive detection. For the quantitative determination of cis-EODA, tandem mass spectrometry (GC-MS/MS) has been employed. nih.gov In this method, a specific parent ion of the derivatized analyte is selected and fragmented, and a characteristic product ion is monitored. This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances selectivity. For the PFB ester of cis-EODA, the parent ion [M-PFB]⁻ at a mass-to-charge ratio (m/z) of 297 is subjected to collisionally-activated dissociation, and the characteristic product ion at m/z 171 is monitored for quantification. nih.gov Similar approaches can be developed for the TMS derivative of this compound.
The use of a stable isotope-labeled internal standard, such as cis-[9,10-²H₂]-EODA for the analysis of cis-EODA, is crucial for accurate quantification as it compensates for variations in extraction efficiency and instrument response. nih.gov
Mass Spectrometry (MS) and Tandem MS (GC-MS/MS) for Structural Elucidation and Quantification
Gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are powerful techniques for the structural elucidation and quantification of cis-9,10-epoxyoctadecanoic acid. For analysis, the carboxylic acid is often derivatized to a more volatile form, such as a pentafluorobenzyl (PFB) ester. nih.govnih.gov
In a common GC-tandem MS method for quantifying cis-9,10-epoxyoctadecanoic acid in human plasma, the molecule is first isolated from acidified plasma samples using solvent or solid-phase extraction. nih.gov It is then converted into its PFB ester. nih.gov Using negative-ion chemical ionization, the parent ion corresponding to the PFB ester ([M-PFB]⁻) is selected. For cis-9,10-epoxyoctadecanoic acid, this parent ion has a mass-to-charge ratio (m/z) of 297. nih.gov This ion is then subjected to collisionally-activated dissociation, which results in characteristic product ions that are monitored for quantification. nih.gov A key product ion for cis-9,10-epoxyoctadecanoic acid has an m/z of 171. nih.gov This selected reaction monitoring (SRM) approach provides high selectivity and sensitivity for quantification. nih.gov
Table 1: GC-MS/MS Parameters for cis-9,10-Epoxyoctadecanoic Acid (as PFB ester)
| Analyte | Parent Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| cis-9,10-Epoxyoctadecanoic acid | 297 | 171 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
In general, for fatty acid epoxides, the protons attached to the carbons of the oxirane ring (the -CH-O-CH- group) are expected to produce signals in a distinct region of the ¹H NMR spectrum. The cis configuration of the epoxide can be confirmed by the coupling constants between these protons. Similarly, ¹³C NMR would show characteristic shifts for the carbons of the epoxy group. For an amide derivative like this compound, additional signals corresponding to the amide group (-CONH₂) would be expected, with the chemical shifts of nearby protons and carbons being influenced by the amide functionality.
Quantitative Determination and Validation Protocols
Use of Internal Standards (e.g., Deuterated Analogs)
For accurate quantification of cis-9,10-epoxyoctadecanoic acid by mass spectrometry, stable isotope-labeled internal standards are crucial. nih.gov A commonly used internal standard is cis-[9,10-²H₂]-EODA, a deuterated analog of the analyte. nih.gov This standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. nih.gov
The use of a deuterated internal standard allows for correction of variations that may occur during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume and ionization efficiency). nih.gov In the GC-MS/MS method for cis-9,10-epoxyoctadecanoic acid, the deuterated standard, cis-[9,10-²H₂]-EODA, produces a parent ion at m/z 299 and a corresponding product ion at m/z 172, allowing it to be distinguished from the non-labeled analyte. nih.gov
Method Validation Parameters (e.g., sensitivity, accuracy, precision)
A bioanalytical method must be validated to ensure the reliability of the results. Key validation parameters include sensitivity, accuracy, and precision.
Sensitivity is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal concentration.
Precision measures the degree of scatter or agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements.
For the quantitative determination of cis-9,10-epoxyoctadecanoic acid in human plasma, a validated GC-tandem MS method has been reported, demonstrating the feasibility of achieving high sensitivity, accuracy, and precision for this class of compounds. nih.gov For example, this method was able to quantify endogenous levels of cis-9,10-epoxyoctadecanoic acid in human plasma in the nanomolar range. nih.gov
Elucidation of Novel Biological Activities
While the biological activities of the corresponding carboxylic acid, cis-9,10-epoxyoctadecanoic acid, have been investigated to some extent, the functional roles of this compound remain largely unexplored. Future research should focus on delineating the specific biological effects of this amide lipid, which may possess unique activities distinct from its acidic counterpart due to differences in polarity, cell permeability, and interaction with molecular targets.
Exploration in New Model Organisms and Biological Systems
To date, research on epoxy fatty acids has predominantly utilized mammalian models. Expanding the investigation of this compound to a broader range of model organisms, including insects, nematodes, and various microorganisms, could unveil conserved or novel biological functions. mdpi.com For instance, insects are known to produce a variety of fatty acid amides with roles in signaling and development, making them a promising system to explore the physiological significance of this epoxy amide. mdpi.com Furthermore, studying its effects in different cell types and tissues will be crucial to understanding its context-dependent activities.
Investigation of Anti-inflammatory or Immunomodulatory Roles
Epoxy fatty acids, as a class, are recognized for their potent anti-inflammatory properties. nih.gov They often act by modulating pathways involved in inflammation, such as reducing the production of pro-inflammatory mediators. nih.gov It is therefore a compelling hypothesis that this compound may also possess anti-inflammatory or immunomodulatory activities. Future studies should investigate its ability to alter cytokine production, influence immune cell differentiation and function, and mitigate inflammatory responses in various in vitro and in vivo models of inflammation.
Advanced Understanding of Biosynthetic Regulation
A significant knowledge gap exists regarding the biosynthesis and regulation of this compound. While the formation of the epoxide ring on the oleic acid backbone is likely catalyzed by cytochrome P450 epoxygenases, the subsequent amidation step is uncharacterized.
Genetic and Proteomic Regulation of Enzymes Involved
Identifying the specific enzymes responsible for the synthesis of this compound is a critical area for future research. The biosynthesis of other fatty acid amides can occur through various enzymatic pathways, including the action of lipases and N-acyltransferases. mdpi.combiorxiv.orgresearchgate.net It is plausible that a similar enzymatic machinery is responsible for amidating cis-9,10-epoxyoctadecanoic acid or its activated derivatives, such as the corresponding acyl-CoA.
Future research should employ genetic and proteomic approaches to identify the candidate enzymes. This could involve screening cell lines or organisms known to produce fatty acid amides for the ability to convert cis-9,10-epoxyoctadecanoic acid to its amide. nih.govusf.edu Once candidate enzymes are identified, further studies will be needed to characterize their substrate specificity, kinetics, and regulation. Understanding the genetic and proteomic control of these enzymes will provide crucial insights into the cellular conditions that favor the production of this compound.
Environmental and Developmental Influences on Production
The production of signaling lipids is often tightly regulated by environmental cues and developmental stages. For instance, the biosynthesis of cis-9,10-epoxyoctadecanoic acid in wheat plants is induced by fungal infection. nih.gov It is conceivable that the synthesis of this compound is similarly influenced by external stimuli such as stress, diet, or pathogen exposure, as well as by developmental changes within an organism.
Future investigations should explore how various environmental and developmental factors impact the endogenous levels of this compound. This could involve exposing model organisms or cell cultures to different conditions and quantifying the resulting changes in the lipid's concentration. Such studies will help to elucidate the physiological contexts in which this molecule is produced and may hint at its biological functions.
Development of Research Tools and Probes
Advancing the study of this compound will require the development of specific research tools and probes. These tools are essential for visualizing the molecule's subcellular localization, identifying its protein binding partners, and dissecting its mechanisms of action.
The development of chemical probes for lipids is a rapidly advancing field. acs.orgnih.gov Future efforts in this area for this compound could include:
Antibodies and Immunoassays: Generating specific antibodies against this compound would enable the development of sensitive immunoassays for its quantification in biological samples and for use in techniques like immunohistochemistry to visualize its tissue distribution.
Fluorescent Probes: Synthesizing fluorescently tagged analogs of this compound would allow for real-time imaging of its uptake, trafficking, and localization within living cells.
Affinity-Based Probes: Designing and synthesizing affinity-based probes, such as those incorporating a photoreactive group or a bioorthogonal handle, will be crucial for identifying its direct molecular targets. unimi.it These probes can be used in chemical proteomics experiments to capture and identify proteins that specifically interact with this compound, providing invaluable clues to its function. The epoxide group itself can also serve as a reactive handle for developing affinity probes. nih.gov
By developing these and other innovative research tools, the scientific community will be better equipped to unravel the mysteries of this intriguing epoxy fatty acid amide and its potential roles in biology and disease.
An Exploration of this compound: Future Research and Potential Applications
The lipid amide this compound, also known as oleamide (B13806) epoxide, is an oxidized derivative of oleamide. While research directly focused on this specific compound is limited, its structural relationship to both epoxy fatty acids (EpFAs) and other fatty acid amides suggests a range of potential applications in academic and industrial research. This article explores future research directions for this compound, focusing on its potential roles in metabolic studies, pathway modulation, and the development of novel biomaterials. The compound has been identified as a naturally occurring molecule in the lipophilic extract of the plant Cirsium vulgare mdpi.com.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing cis-9,10-Epoxyoctadecanamide, and what are their limitations?
- Methodology : The compound can be synthesized via enzymatic or non-enzymatic epoxidation of oleic acid derivatives. Non-enzymatic methods often involve peroxidation catalysts (e.g., peracetic acid) under controlled temperature (25–40°C) . Enzymatic routes using cytochrome P450 or lipoxygenases offer higher stereoselectivity but require optimization of reaction conditions (pH 7–8, 37°C) .
- Limitations : Non-enzymatic methods may yield mixed stereoisomers, necessitating chromatographic purification. Enzymatic approaches face scalability challenges due to enzyme stability and cost .
Q. How can researchers detect and quantify this compound in biological matrices like plasma or urine?
- Analytical Workflow :
Extraction : Liquid-liquid extraction using chloroform/methanol (2:1 v/v) to isolate lipids .
Derivatization : Methylation with BF₃-methanol to enhance volatility for GC-MS analysis .
Quantification : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for m/z 298.5 (molecular ion) and internal standards like deuterated analogs .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported carcinogenicity of epoxidized fatty acid derivatives?
- Data Reconciliation :
- IARC Evaluations : cis-9,10-Epoxystearic acid (structurally related) was classified as Group 3 ("not classifiable as carcinogenic") due to inadequate evidence in animal models .
- Experimental Design : Use in vivo models (e.g., rodent bioassays) with controlled dosing (10–100 mg/kg) and long-term follow-up (≥12 months) to assess tumorigenicity .
Q. What are the implications of this compound's role as a signaling molecule in neurological research?
- Biological Activity : The compound induces physiological sleep in rats via interaction with G-protein-coupled receptors (GPCRs) in the brainstem .
- Experimental Models :
- In Vivo : Intracerebroventricular injection (dose: 1–10 µg/rat) with EEG/EMG monitoring to quantify sleep latency and duration .
- In Vitro : Patch-clamp electrophysiology on neuronal cultures to assess ion channel modulation .
Q. What challenges arise in studying the compound's stability, and how can they be mitigated?
- Degradation Pathways :
- Hydrolysis : Epoxide ring cleavage under acidic (pH < 5) or alkaline (pH > 9) conditions .
- Oxidation : Auto-oxidation in air, forming peroxides .
- Stabilization Strategies :
- Use antioxidants (e.g., BHT) in solvent systems .
- Conduct stability studies under inert atmospheres (N₂/Ar) and track degradation via HPLC-UV (λ = 210 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
